REACTION_CXSMILES
|
C[O:2][C:3](=[O:18])[CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH2:13][C:14]([O:16]C)=[O:15])=[CH:8][CH:7]=1.Cl>[OH-].[Na+]>[C:14]([CH2:13][O:12][C:9]1[CH:10]=[CH:11][C:6]([O:5][CH2:4][C:3]([OH:18])=[O:2])=[CH:7][CH:8]=1)([OH:16])=[O:15] |f:2.3|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
COC(COC1=CC=C(C=C1)OCC(=O)OC)=O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
poured onto ice cold water (1 lit)
|
Type
|
FILTRATION
|
Details
|
Crude 83 was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from DMF
|
Type
|
CUSTOM
|
Details
|
by precipitating with water
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)COC1=CC=C(OCC(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 g | |
YIELD: PERCENTYIELD | 67.4% | |
YIELD: CALCULATEDPERCENTYIELD | 67.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |